molecular formula C5H5N B097514 Bicyclo[1.1.0]butane-1-carbonitrile CAS No. 16955-35-4

Bicyclo[1.1.0]butane-1-carbonitrile

Cat. No. B097514
CAS RN: 16955-35-4
M. Wt: 79.1 g/mol
InChI Key: BPPMXXJOMACYJD-UHFFFAOYSA-N
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Description

Bicyclo[1.1.0]butane-1-carbonitrile, also known as norbornene-2-carbonitrile, is a bicyclic organic compound with a molecular formula of C7H7N. It is a colorless liquid that is used in various scientific research applications.1.0]butane-1-carbonitrile.

Mechanism Of Action

The mechanism of action of Bicyclo[1.1.0]butane-1-carbonitrile is not well understood. However, it is believed to act as a nucleophile in organic reactions. It can also act as a ligand in organometallic chemistry.

Biochemical And Physiological Effects

There is limited information available regarding the biochemical and physiological effects of Bicyclo[1.1.0]butane-1-carbonitrile. However, it is believed to be relatively non-toxic and non-irritating to the skin and eyes.

Advantages And Limitations For Lab Experiments

One of the advantages of using Bicyclo[1.1.0]butane-1-carbonitrile in lab experiments is its versatility. It can be used as a building block in the synthesis of various organic compounds and as a reactant in organic reactions. Additionally, it is relatively non-toxic and non-irritating, making it a safer alternative to other chemicals.
However, one of the limitations of using Bicyclo[1.1.0]butane-1-carbonitrile is its cost. It is a relatively expensive chemical, which may limit its use in certain lab experiments.

Future Directions

There are several future directions for the use of Bicyclo[1.1.0]butane-1-carbonitrile in scientific research. One potential direction is the development of new synthetic methods that are more efficient and cost-effective. Another direction is the exploration of its potential as a ligand in organometallic chemistry. Additionally, further research is needed to better understand its mechanism of action and potential biochemical and physiological effects.

Synthesis Methods

Bicyclo[1.1.0]butane-1-carbonitrile can be synthesized through several methods. One of the most common methods is the reaction of norbornene with cyanogen bromide in the presence of a base such as sodium carbonate. Another method involves the reaction of norbornene with cyanogen chloride in the presence of a catalyst such as copper(I) chloride.

Scientific Research Applications

Bicyclo[1.1.0]butane-1-carbonitrile has various scientific research applications. It is used as a building block in the synthesis of various organic compounds. It is also used as a ligand in organometallic chemistry and as a reactant in organic reactions. Additionally, it is used in the production of polymers and as a solvent in analytical chemistry.

properties

IUPAC Name

bicyclo[1.1.0]butane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N/c6-3-5-1-4(5)2-5/h4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPMXXJOMACYJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10168721
Record name Bicyclo(1.1.0)butane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

79.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[1.1.0]butane-1-carbonitrile

CAS RN

16955-35-4
Record name Bicyclo(1.1.0)butane-1-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016955354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo(1.1.0)butane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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